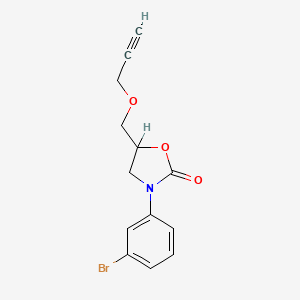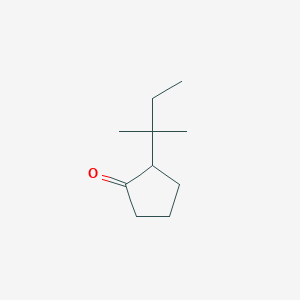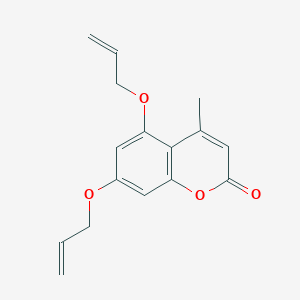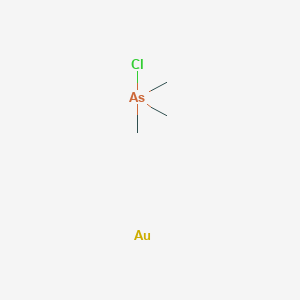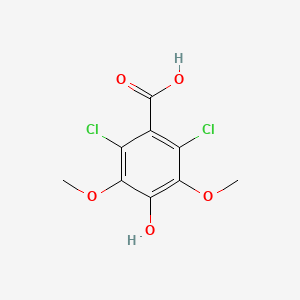
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and two methoxy groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- typically involves the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity, disrupt microbial cell walls, and interfere with cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): Lacks the chlorine atoms, making it less lipophilic and potentially less potent in certain applications.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
20624-96-8 |
|---|---|
分子式 |
C9H8Cl2O5 |
分子量 |
267.06 g/mol |
IUPAC 名称 |
2,6-dichloro-4-hydroxy-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O5/c1-15-7-4(10)3(9(13)14)5(11)8(16-2)6(7)12/h12H,1-2H3,(H,13,14) |
InChI 键 |
QBIVVENRSKQCDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



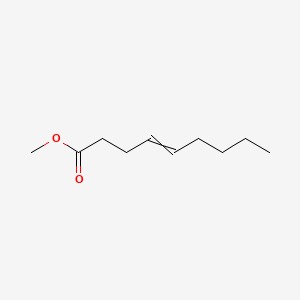
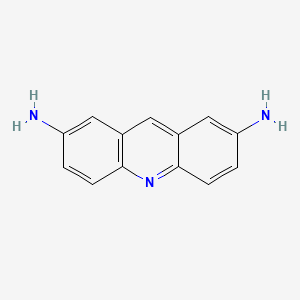
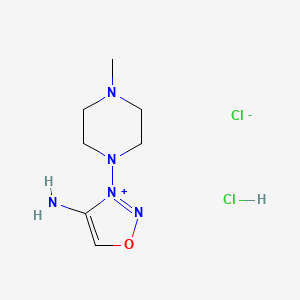
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
